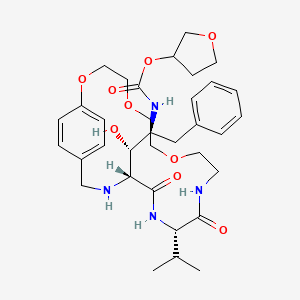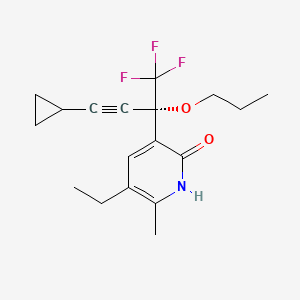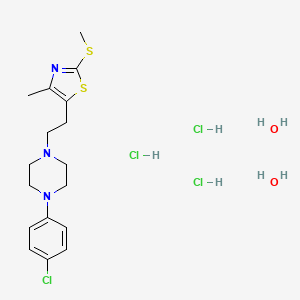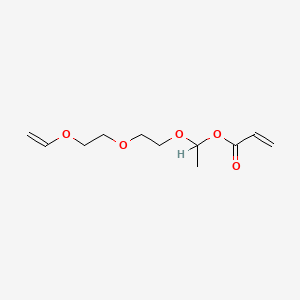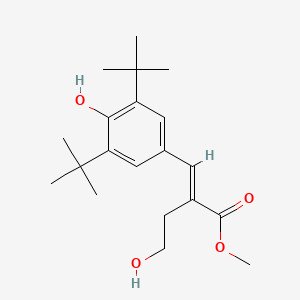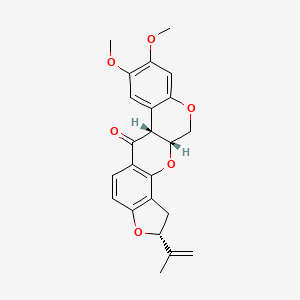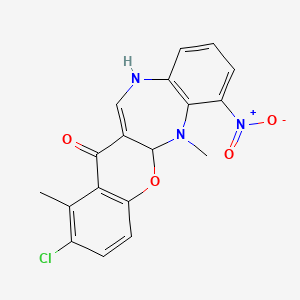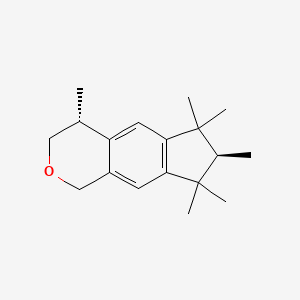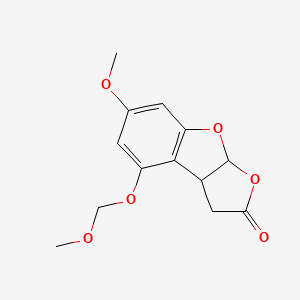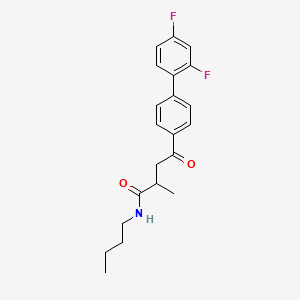
(+-)-N-Butyl-2',4'-difluoro-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺是一种合成的有机化合物,属于联苯衍生物类。该化合物以其具有联苯核心以及各种连接的官能团为特征,包括丁基、二氟和氧代基团。
准备方法
合成路线及反应条件
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺的合成通常涉及多个步骤,从市售前体开始。一种常见的合成路线包括以下步骤:
联苯核心的形成: 联苯核心可以通过铃木-宫浦偶联反应合成,其中芳基卤化物在钯催化剂的存在下与硼酸反应。
官能团的引入: 二氟和氧代基团可以通过亲电芳香取代反应引入。例如,氟化可以使用 Selectfluor 等试剂来实现,而氧代基团可以通过氧化反应来引入。
酰胺化: 最后一步涉及酰胺键的形成。这可以通过在适当条件下使联苯衍生物与丁胺反应来实现,例如使用 EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)等偶联试剂。
工业生产方法
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、高通量筛选最佳反应条件以及使用经济高效的试剂和催化剂。
化学反应分析
反应类型
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺经历各种类型的化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在甲基处,导致形成羧酸。
还原: 还原反应可以将氧代基团转化为羟基。
取代: 亲电芳香取代反应可以将额外的官能团引入联苯核心。
常见试剂和条件
氧化: 在酸性条件下可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 在受控条件下可以使用卤素 (Cl2, Br2) 或硝化剂 (HNO3) 等亲电试剂。
主要产物
根据所用反应条件和试剂的不同,这些反应形成的主要产物包括羧酸、醇以及各种取代的联苯衍生物。
科学研究应用
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂有机分子的构建块,并用作研究反应机理的模型化合物。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗炎特性。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在联苯衍生物已显示疗效的疾病的治疗中。
工业: 由于其独特的结构特性,它被用于开发新型材料,例如聚合物和液晶。
作用机理
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺的作用机理涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可能抑制参与炎症途径的某些酶,从而导致炎症减少。
作用机制
The mechanism of action of (±)-N-Butyl-2’,4’-difluoro-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
相似化合物的比较
类似化合物
2-(2-氟-[1,1'-联苯]-4-基)-N-(4-甲基-2-氧代-2H-铬-7-基)丙酰胺: 该化合物共享类似的联苯核心,但连接了不同的官能团,导致不同的化学和生物学特性.
独特性
(±)-N-丁基-2’,4’-二氟-α-甲基-γ-氧代-(1,1’-联苯)-4-丁酰胺因其官能团的特定组合而独一无二,这些官能团赋予其独特的化学反应性和潜在的生物活性。尤其是其二氟和氧代基团,使其与其他联苯衍生物相比具有独特的特性。
属性
CAS 编号 |
161692-84-8 |
|---|---|
分子式 |
C21H23F2NO2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
N-butyl-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C21H23F2NO2/c1-3-4-11-24-21(26)14(2)12-20(25)16-7-5-15(6-8-16)18-10-9-17(22)13-19(18)23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,26) |
InChI 键 |
NOKZOXCOKINUSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



